molecular formula C10H10F3N B13275492 N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine

Cat. No.: B13275492
M. Wt: 201.19 g/mol
InChI Key: KWOAYGBPOHOVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C10H10F3N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity. The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-difluorophenyl)methyl]cyclopropanamine
  • N-[(3,5-difluorophenyl)methyl]cyclopropanamine
  • N-[(3,4,5-trichlorophenyl)methyl]cyclopropanamine

Uniqueness

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. The trifluoromethyl group imparts high lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H10F3N/c11-8-3-6(4-9(12)10(8)13)5-14-7-1-2-7/h3-4,7,14H,1-2,5H2

InChI Key

KWOAYGBPOHOVNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.